Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid is a complex organophosphorus compound characterized by the presence of both calcium and sodium ions. This compound is known for its unique structural properties, which include a stable carbon-to-phosphorus bond. It is used in various scientific and industrial applications due to its ability to form strong chelates with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid typically involves the reaction of 1-acetamido-1-phosphonopropyl chloride with calcium and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of metal ion concentrations.
Medicine: Research is ongoing into its potential use in medical applications, such as in the treatment of metal ion imbalances and as a component in drug delivery systems.
Industry: It is used in industrial processes for metal extraction and purification, as well as in the production of specialized materials.
Mechanism of Action
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid involves its ability to form stable chelates with metal ions. This chelation process is crucial for its effectiveness in various applications. The compound interacts with metal ions through its phosphonic acid groups, forming strong complexes that are resistant to decomposition. This property makes it valuable in applications requiring stable metal ion complexes.
Comparison with Similar Compounds
Similar Compounds
(1-acetamido-1-phosphonopropyl)phosphonic acid: Lacks the calcium and sodium ions, making it less effective in certain applications.
Calcium bisphosphonate: Similar in structure but differs in the presence of the acetamido group, which imparts different chemical properties.
Sodium phosphonate: Similar in its ability to chelate metal ions but lacks the dual metal ion presence of calcium and sodium.
Uniqueness
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid is unique due to its dual metal ion composition, which enhances its chelating ability and stability. This makes it particularly useful in applications requiring strong and stable metal ion complexes, setting it apart from other similar compounds.
Properties
Molecular Formula |
C5H13CaNNaO7P2+3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1 |
InChI Key |
HDYWZJSCXCKRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.